

# Application Notes and Protocols for Assessing Synergy Between Ceftolozane and Other Antibiotics

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## Compound of Interest

Compound Name: *Ceftolozane sulfate*

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These application notes provide detailed protocols for assessing the synergistic activity of Ceftolozane in combination with other antibiotics. The following methods are described: the checkerboard microdilution assay, the time-kill assay, and the gradient diffusion strip (E-test) method. Each section includes a detailed protocol, data presentation guidelines, and a workflow diagram.

## Introduction to Synergy Testing

In an era of increasing antimicrobial resistance, combination therapy is a crucial strategy to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistant bacterial strains. Synergy occurs when the combined effect of two or more antibiotics is significantly greater than the sum of their individual effects.<sup>[1]</sup> Conversely, antagonism is the outcome where the combined effect is less than that of the most active drug alone.<sup>[1]</sup> Indifference or an additive effect falls between these two extremes.<sup>[1]</sup>

This document outlines the most common in vitro methods to quantitatively assess the interaction between Ceftolozane, a novel cephalosporin, and other antimicrobial agents.

## Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antibiotics.[2]

## Principle

In a microtiter plate, serial dilutions of two antibiotics are combined in a checkerboard pattern to test various concentration combinations against a standardized bacterial inoculum. The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

## Experimental Protocol

Materials:

- Ceftolozane and other antibiotic(s) of interest (analytical grade powder)
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial isolate(s) to be tested
- Sterile tubes for dilutions
- Multichannel pipette
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )
- Spectrophotometer or McFarland standards

Procedure:

- Preparation of Antibiotic Stock Solutions:
  - Prepare stock solutions of each antibiotic in a suitable solvent according to the manufacturer's instructions.
  - Sterilize the stock solutions by filtration.

- Determination of MIC of Individual Agents:
  - Before performing the checkerboard assay, determine the MIC of Ceftolozane and the other antibiotic individually against the test organism(s) using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines. This will determine the concentration range for the checkerboard plate.
- Preparation of Checkerboard Plate:
  - Dispense 50  $\mu$ L of CAMHB into each well of a 96-well microtiter plate.<sup>[3]</sup>
  - Along the x-axis (e.g., columns 1-10), prepare serial twofold dilutions of Ceftolozane.
  - Along the y-axis (e.g., rows A-G), prepare serial twofold dilutions of the second antibiotic.
  - The resulting plate will have a gradient of Ceftolozane concentrations in the columns and a gradient of the second antibiotic concentrations in the rows.
  - Include a row with serial dilutions of Ceftolozane alone (e.g., row H) and a column with serial dilutions of the second antibiotic alone (e.g., column 11) to redetermine the MICs.<sup>[4]</sup>
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculum Preparation and Inoculation:
  - Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.
  - Dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well.<sup>[3]</sup>
  - Inoculate each well (except the sterility control) with 100  $\mu$ L of the prepared bacterial suspension. The final volume in each well will be 200  $\mu$ L.
- Incubation:
  - Incubate the microtiter plate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-24 hours.<sup>[2]</sup>

- Reading the Results:
  - After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
  - Determine the MIC of each antibiotic alone from the control row and column.
  - For the combination wells, identify the wells that show no growth. The concentrations of Ceftolozane and the second antibiotic in these wells are the MICs in combination.

## Data Presentation and Interpretation

The interaction between the two antibiotics is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

FICI Calculation:

$$\text{FICI} = \text{FIC of Ceftolozane} + \text{FIC of Antibiotic B}$$

Where:

- $\text{FIC of Ceftolozane} = (\text{MIC of Ceftolozane in combination}) / (\text{MIC of Ceftolozane alone})$
- $\text{FIC of Antibiotic B} = (\text{MIC of Antibiotic B in combination}) / (\text{MIC of Antibiotic B alone})$

The FICI is calculated for each well that shows no growth, and the lowest FICI value is reported.<sup>[2]</sup>

Interpretation of FICI:

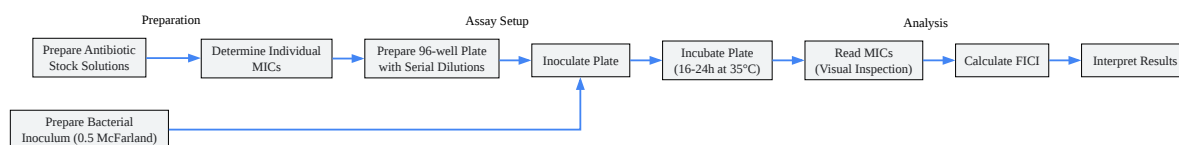
FICI Value	Interpretation
$\leq 0.5$	Synergy
$> 0.5 \text{ to } \leq 1.0$	Additive
$> 1.0 \text{ to } < 4.0$	Indifference
$\geq 4.0$	Antagonism

Source:[3][5]

Example Data Table:

Bacteria Strain	Ceftolozane MIC (µg/mL)	Other Antibiotic	Other Antibiotic MIC (µg/mL)	Ceftolozane MIC in Combination (µg/mL)	Other Antibiotic MIC in Combination (µg/mL)	FICI	Interaction
P. aeruginosa 1	2	Amikacin	16	0.5	4	0.5	Additive
P. aeruginosa 2	8	Meropenem	4	1	1	0.375	Synergy
E. coli 1	0.5	Fosfomycin	32	0.25	16	1.0	Additive

## Workflow Diagram



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Caption: Workflow for the checkerboard microdilution assay.

## Quality Control and Troubleshooting

- Quality Control: Include a reference strain with known MICs for the tested antibiotics. *Escherichia coli* ATCC 25922 and *Pseudomonas aeruginosa* ATCC 27853 are commonly used.<sup>[6]</sup>
- Troubleshooting:
  - Inconsistent results: Ensure accurate pipetting and proper mixing of reagents.
  - No growth in control wells: Check the viability of the inoculum and the quality of the growth medium.
  - Contamination: Use aseptic techniques throughout the procedure.

## Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time.

### Principle

A standardized bacterial inoculum is exposed to antibiotics, alone and in combination, at specific concentrations. The number of viable bacteria is determined at various time points over a 24-hour period.

## Experimental Protocol

Materials:

- Ceftolozane and other antibiotic(s) of interest
- Culture tubes or flasks
- CAMHB
- Bacterial isolate(s)

- Shaking incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )
- Spectrophotometer or McFarland standards
- Sterile saline or phosphate-buffered saline (PBS) for dilutions
- Agar plates for colony counting

#### Procedure:

- Inoculum Preparation:
  - Grow the bacterial isolate to the mid-logarithmic phase in CAMHB.
  - Adjust the bacterial suspension to a concentration of approximately  $5 \times 10^5$  to  $1 \times 10^6$  CFU/mL in fresh CAMHB.
- Assay Setup:
  - Prepare tubes or flasks containing CAMHB with the following:
    - No antibiotic (growth control)
    - Ceftolozane alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
    - Second antibiotic alone (at a clinically relevant concentration)
    - Ceftolozane and the second antibiotic in combination
- Incubation and Sampling:
  - Inoculate each tube or flask with the prepared bacterial suspension.
  - Incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  with shaking.
  - At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
- Viable Cell Counting:

- Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
- Plate a known volume of the appropriate dilutions onto agar plates.
- Incubate the plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 18-24 hours.
- Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

## Data Presentation and Interpretation

The results are typically presented as a time-kill curve, plotting the  $\log_{10}$  CFU/mL against time.

Interpretation:

- Synergy:  $A \geq 2$ - $\log_{10}$  decrease in CFU/mL between the combination and its most active single agent at 24 hours.[\[7\]](#)
- Indifference:  $A < 2$ - $\log_{10}$  increase or decrease in CFU/mL between the combination and the most active single agent.
- Antagonism:  $A \geq 2$ - $\log_{10}$  increase in CFU/mL between the combination and the most active single agent.
- Bactericidal activity:  $A \geq 3$ - $\log_{10}$  reduction in CFU/mL from the initial inoculum.[\[8\]](#)

Example Data Table:

Time (hours)	Growth Control ( $\log_{10}$ CFU/mL)	Ceftolozane ( $\log_{10}$ CFU/mL)	Meropenem ( $\log_{10}$ CFU/mL)	Ceftolozane + Meropenem ( $\log_{10}$ CFU/mL)
0	6.0	6.0	6.0	6.0
4	7.2	5.5	5.8	4.1
8	8.5	5.1	5.3	2.8
24	9.1	4.8	5.0	<2.0



Note: Data are hypothetical for illustrative purposes.

## Workflow Diagram



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Caption: Workflow for the time-kill assay.

## Quality Control and Troubleshooting

- Quality Control: A growth control is essential to ensure the bacteria are viable and growing under the test conditions.
- Troubleshooting:
  - Drug carryover: Ensure proper dilution to prevent residual antibiotic from inhibiting growth on the agar plates.
  - Clumping of bacteria: Vortex samples thoroughly before dilution and plating.

## Gradient Diffusion Strip (E-test) Method

The E-test method is a simpler alternative to the checkerboard assay for assessing synergy.

## Principle

Two antibiotic-impregnated strips are placed on an agar plate inoculated with the test organism. The interaction is observed by the shape of the inhibition zones.

## Experimental Protocol

Materials:

- Ceftolozane and other antibiotic E-test strips
- Mueller-Hinton agar (MHA) plates
- Bacterial isolate(s)
- Sterile swabs
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )

Procedure:

- Inoculum Preparation:
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
  - Using a sterile swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacteria.
- Application of E-test Strips:
  - Allow the inoculum to dry for 5-15 minutes.
  - Place the E-test strip for Ceftolozane on the agar surface.
  - Place the E-test strip for the second antibiotic at a 90-degree angle to the first strip, ensuring the MIC scales intersect at the respective MICs of each drug alone.
- Incubation:
  - Incubate the plate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.

- Reading the Results:
  - After incubation, read the MIC value where the ellipse of inhibition intersects the E-test strip for each antibiotic.
  - For the combination, read the MIC at the point of intersection of the inhibition zones.

## Data Presentation and Interpretation

The FICI is calculated using the MIC values obtained from the E-test strips.

FICI Calculation:

$$\text{FICI} = (\text{MIC of Ceftolozane in combination} / \text{MIC of Ceftolozane alone}) + (\text{MIC of Antibiotic B in combination} / \text{MIC of Antibiotic B alone})$$

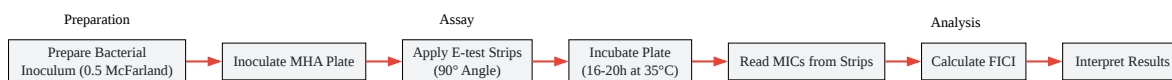
The interpretation of the FICI is the same as for the checkerboard assay.

Example Data Table:

Bacterial Strain	Ceftolozane MIC (µg/mL)	Fosfomycin MIC (µg/mL)	Ceftolozane MIC in Combination (µg/mL)	Fosfomycin MIC in Combination (µg/mL)	FICI	Interaction
P. aeruginosa 3	4	64	1	16	0.5	Additive
P. aeruginosa 4	16	128	2	32	0.375	Synergy

Note: Data are hypothetical for illustrative purposes.

## Workflow Diagram



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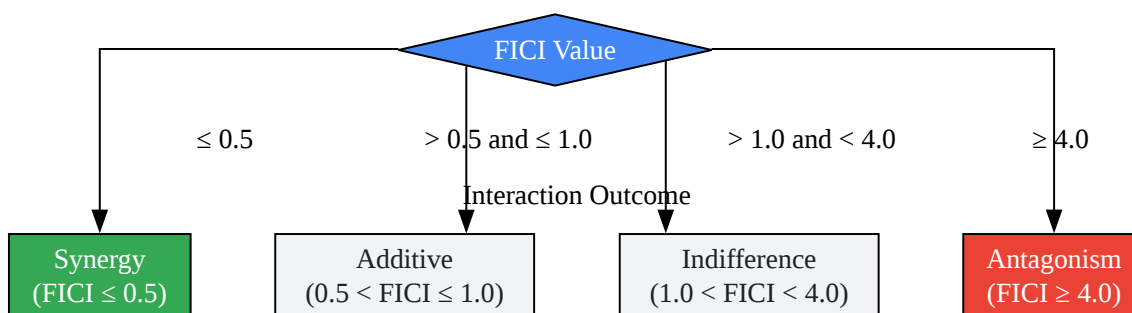
Caption: Workflow for the E-test synergy assay.

## Quality Control and Troubleshooting

- Quality Control: Perform MIC testing of reference strains with the E-test strips to ensure their accuracy.
- Troubleshooting:
  - Uneven growth: Ensure the inoculum is spread evenly over the entire agar surface.
  - Fuzzy inhibition zones: Ensure the agar surface is dry before applying the strips.

## Interpretation of Synergy

The following diagram illustrates the interpretation of the Fractional Inhibitory Concentration Index (FICI) value.



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Caption: Interpretation of the FICI value.

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